molecular formula C7H10IN3 B6174440 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine CAS No. 2648961-55-9

3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine

カタログ番号 B6174440
CAS番号: 2648961-55-9
分子量: 263.1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine” is a derivative of indazole . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of indazole derivatives can be confirmed using various spectroscopic techniques. For instance, 1H, 13C NMR, and IR spectra for all the compounds were investigated. HMBC, HSQC, COSY, and NOESY spectra of the representative compounds were studied .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

作用機序

While the specific mechanism of action for “3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine” is not mentioned in the retrieved papers, indazole-containing heterocyclic compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-indazole-7-carboxylic acid", "Phosphorus pentachloride (PCl5)", "Hydrogen iodide (HI)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium nitrite (NaNO2)", "Copper(I) iodide (CuI)", "Ammonium chloride (NH4Cl)", "Sodium carbonate (Na2CO3)", "Ethanol (EtOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Conversion of 2,3-dihydro-1H-indazole-7-carboxylic acid to 2,3-dihydro-1H-indazole-7-carboxylic acid chloride using PCl5", "Step 2: Reaction of 2,3-dihydro-1H-indazole-7-carboxylic acid chloride with HI to form 2,3-dihydro-1H-indazole-7-iodide", "Step 3: Reduction of 2,3-dihydro-1H-indazole-7-iodide with NaBH4 to form 3-iodo-2,3-dihydro-1H-indazole-7-amine", "Step 4: Diazotization of 3-iodo-2,3-dihydro-1H-indazole-7-amine with NaNO2 and HCl to form 3-iodo-2,3-dihydro-1H-indazole-7-diazonium chloride", "Step 5: Reaction of 3-iodo-2,3-dihydro-1H-indazole-7-diazonium chloride with CuI to form 3-iodo-2,3-dihydro-1H-indazole-7-iodide", "Step 6: Reduction of 3-iodo-2,3-dihydro-1H-indazole-7-iodide with NaBH4 to form 3-iodo-2,3-dihydro-1H-indazole-7-amine", "Step 7: Cyclization of 3-iodo-2,3-dihydro-1H-indazole-7-amine with NaOH and NH4Cl to form 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine", "Step 8: Neutralization of the reaction mixture with HCl and precipitation of the product with Na2CO3", "Step 9: Purification of the product by recrystallization from EtOH/H2O" ] }

CAS番号

2648961-55-9

製品名

3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine

分子式

C7H10IN3

分子量

263.1

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。